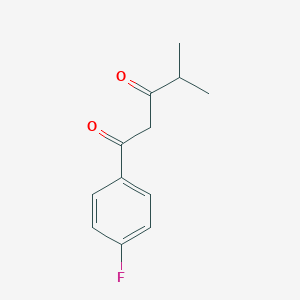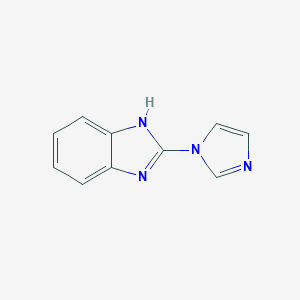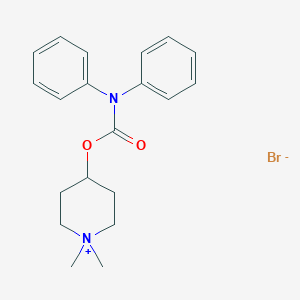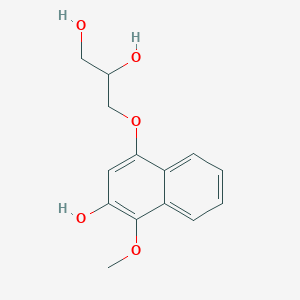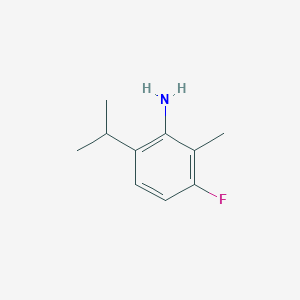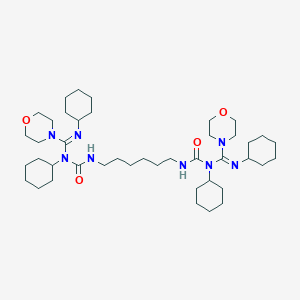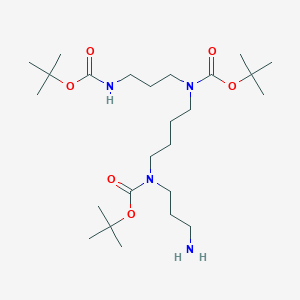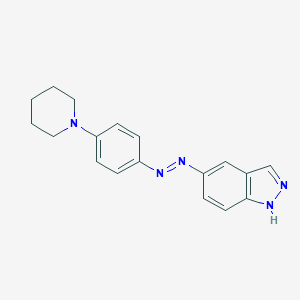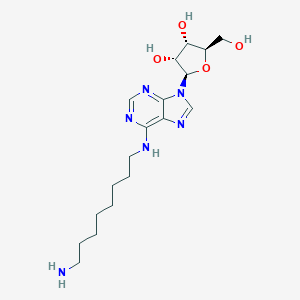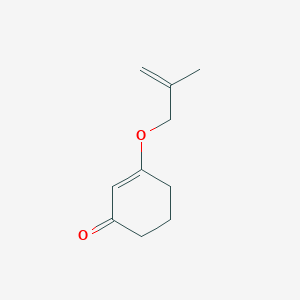
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexenone ring substituted with a 2-methyl-2-propenyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with 2-methyl-2-propenol in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 2-methyl-2-propenol reacts with the carbonyl group of cyclohexenone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
科学研究应用
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical reactions, where it absorbs light and forms reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
相似化合物的比较
Similar Compounds
2-(2-Methyl-2-propenyloxy)cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.
3-(2-Butenyloxy)-2-cyclohexen-1-one: Similar structure with a butenyloxy group instead of a propenyloxy group.
3-(2-Pentenyloxy)-2-cyclohexen-1-one: Similar structure with a pentenyloxy group.
Uniqueness
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo photochemical reactions with high regioselectivity and diastereoselectivity makes it a valuable compound in synthetic organic chemistry and photochemistry .
属性
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
